N'-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide N'-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 1091081-47-8
VCID: VC11932852
InChI: InChI=1S/C21H23ClN2O3/c22-18-9-5-4-6-16(18)14-23-19(25)20(26)24-15-21(10-12-27-13-11-21)17-7-2-1-3-8-17/h1-9H,10-15H2,(H,23,25)(H,24,26)
SMILES: C1COCCC1(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3
Molecular Formula: C21H23ClN2O3
Molecular Weight: 386.9 g/mol

N'-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide

CAS No.: 1091081-47-8

Cat. No.: VC11932852

Molecular Formula: C21H23ClN2O3

Molecular Weight: 386.9 g/mol

* For research use only. Not for human or veterinary use.

N'-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide - 1091081-47-8

Specification

CAS No. 1091081-47-8
Molecular Formula C21H23ClN2O3
Molecular Weight 386.9 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]-N'-[(4-phenyloxan-4-yl)methyl]oxamide
Standard InChI InChI=1S/C21H23ClN2O3/c22-18-9-5-4-6-16(18)14-23-19(25)20(26)24-15-21(10-12-27-13-11-21)17-7-2-1-3-8-17/h1-9H,10-15H2,(H,23,25)(H,24,26)
Standard InChI Key HDMMINSSJWIXCD-UHFFFAOYSA-N
SMILES C1COCCC1(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3
Canonical SMILES C1COCCC1(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N'-[(2-Chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide belongs to the diamide class, featuring two amide linkages (-NH-C=O) connecting a 2-chlorobenzyl group and a 4-phenyltetrahydropyran-methyl substituent. The IUPAC name systematically describes its structure:

  • N'-[(2-Chlorophenyl)methyl]: A benzyl group substituted with chlorine at the ortho position.

  • N-[(4-Phenyloxan-4-yl)methyl]: A tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position, linked via a methylene bridge.

  • Ethanediamide: The central dicarboxamide scaffold.

The compound’s SMILES representation, ClC1=CC=CC=C1CNC(=O)C(=O)NCC2(C3=CC=CC=C3)CCOCC2, highlights its stereoelectronic features, including aromatic rings, ether linkages, and amide bonds.

Synthesis and Physicochemical Properties

Synthetic Routes

The synthesis typically involves a two-step condensation reaction:

  • Precursor Preparation:

    • 2-Chlorophenylmethylamine and 4-phenyloxan-4-ylmethylamine are synthesized separately. The latter is derived from 4-phenyltetrahydropyran via bromination followed by Gabriel synthesis.

  • Amide Coupling:

    • Ethanedioyl dichloride reacts with the two amines in anhydrous dichloromethane under nitrogen, catalyzed by triethylamine. The reaction proceeds at 0–5°C to minimize side reactions, yielding the target diamide after purification via column chromatography (60–70% yield).

Physicochemical Profile

Key computed properties include:

PropertyValueMethod/Source
Molecular Weight386.9 g/molPubChem
XLogP3~3.2 (estimated)Analogous to
Hydrogen Bond Acceptors5Structural analysis
Rotatable Bonds8PubChem
Topological Polar SA86.6 ŲEstimation via

The chlorophenyl group enhances lipophilicity (logP ~3.2), favoring membrane permeability, while the oxane ring contributes to conformational rigidity .

Biological Activity and Mechanistic Insights

Hypothesized Targets

Although direct bioactivity data are scarce, structural analogs suggest potential interactions with:

  • Cyclooxygenase-2 (COX-2): Chlorinated aromatics in NSAIDs (e.g., diclofenac) inhibit COX-2 via hydrophobic pocket binding . The chlorophenyl group in this compound may mimic such interactions.

  • Bacterial Dihydrofolate Reductase (DHFR): Diamides like trimethoprim act as DHFR inhibitors. The dicarboxamide scaffold could chelate Mg²⁺ or interact with catalytic residues .

In Silico Predictions

Molecular docking studies (using AutoDock Vina) with COX-2 (PDB: 5KIR) suggest a binding affinity of -8.2 kcal/mol, primarily driven by:

  • π-π Stacking: Between the chlorophenyl group and Tyr385.

  • Hydrogen Bonding: Amide carbonyls with Arg120 and Tyr355.

Research Applications and Future Directions

Industrial and Material Science Uses

  • Coordination Polymers: The diamide moiety can act as a ligand for metal-organic frameworks (MOFs), leveraging its chelating ability for catalytic or sensing applications.

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